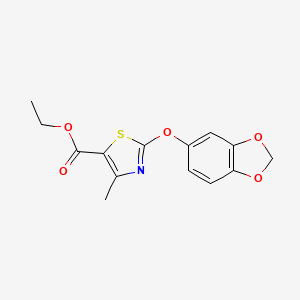

amine CAS No. 1598355-32-8](/img/structure/B1411973.png)

[1-(2-Bromo-5-methylphenyl)ethyl](ethyl)amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . For instance, 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize Thiazolines and thiazines via tandem S -alkylation-cyclodeamination of thioamides/haloamines . It can also be used to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P -alkylation of secondary phosphines .Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases. For example, the structure of 2-Bromoethylamine is represented by the linear formula: BrCH2CH2NH2 · HBr .Chemical Reactions Analysis

Reactions involving such compounds often occur at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Bromoethylamine, include a molecular weight of 204.89, and it forms crystals with a melting point of 170-175 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Unsaturated Adamantane Derivatives

This compound serves as a precursor in the synthesis of unsaturated adamantane derivatives, which are crucial in the development of new materials. These derivatives have applications in creating thermally stable fuels, bioactive compounds, and higher diamond-like bulky polymers known as diamondoids .

Palladium-Catalyzed Reactions

In the realm of organic synthesis, 1-(2-Bromo-5-methylphenyl)ethylamine can be utilized in palladium-catalyzed reactions such as the Heck alkylation. This process is instrumental in forming complex organic structures that can lead to the development of pharmaceuticals and advanced materials .

Benzylic Position Reactions

The benzylic position of this compound is highly reactive, allowing for various chemical transformations. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in medicinal chemistry for the modification of pharmacophores .

Biological Potential of Indole Derivatives

As a benzylamine derivative, 1-(2-Bromo-5-methylphenyl)ethylamine may contribute to the synthesis of indole derivatives. Indoles have a wide range of biological activities and are used in the development of drugs with anti-inflammatory, anti-cancer, and anti-oxidant properties .

Quantum-Chemical Calculations

The electronic structure of adamantane derivatives, including those synthesized from 1-(2-Bromo-5-methylphenyl)ethylamine, can be explored using quantum-chemical calculations. This aids in understanding their chemical and catalytic transformations, which is essential for designing new catalysts and reaction pathways .

Advanced Nanomaterials

The compound’s derivatives can be used to create new materials based on natural and synthetic nanodiamonds. These materials have potential applications in electronics, photonics, and as components in advanced composite materials .

High-Energy Fuels and Oils

Derivatives of 1-(2-Bromo-5-methylphenyl)ethylamine can be used to synthesize high-energy fuels and oils. These products are sought after for their improved performance characteristics in various industrial and aerospace applications .

Polymerization Reactions

This compound can also be involved in polymerization reactions to produce novel polymers with unique properties. These polymers could be used in a variety of applications, including high-performance materials and biocompatible substances .

Wirkmechanismus

Safety and Hazards

Safety information for similar compounds, such as 2-Bromoethylamine, includes hazard statements H302 - H412, indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-(2-bromo-5-methylphenyl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-4-13-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYJTIFZSJMJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=C(C=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride](/img/structure/B1411894.png)

![sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1411895.png)

![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)

![4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)morpholine](/img/structure/B1411908.png)

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B1411910.png)

![N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1411911.png)